molecular formula C8H8OS B8812255 PHENYLTHIOACETIC ACID CAS No. 62167-00-4

PHENYLTHIOACETIC ACID

Cat. No.: B8812255
CAS No.: 62167-00-4
M. Wt: 152.22 g/mol
InChI Key: IXOFPUCWZCAFJX-UHFFFAOYSA-N
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Description

Significance and Scope in Modern Chemical Science

Phenylthioacetic acid (PTAA) holds considerable significance in contemporary chemical research due to its utility as a versatile building block and intermediate. The presence of multiple functional groups within its structure—the aromatic ring, the sulfur atom, and the carboxyl group—allows for a diverse range of chemical modifications. This adaptability makes it a valuable precursor in the synthesis of more complex molecules. Researchers utilize PTAA in the development of novel synthetic methodologies, where its reactive sites can be selectively targeted to construct intricate molecular architectures. Its derivatives have shown potential in various fields, underscoring the fundamental importance of the parent compound in foundational chemical studies.

Interdisciplinary Relevance in Contemporary Research

The impact of this compound extends beyond traditional organic synthesis, finding applications in several interdisciplinary research areas. In materials science, PTAA and its derivatives are explored for the development of functional polymers and self-assembling materials. For instance, ion pairs formed between PTAA and polymers like poly(ethyleneimine) or chitosan (B1678972) create self-assembling nanoparticles that are responsive to stimuli such as temperature and oxidation. nih.govtandfonline.com These materials have potential applications in areas like controlled release systems. nih.govtandfonline.comresearchgate.netscilit.com In medicinal chemistry, the this compound scaffold serves as a key component in the synthesis of various heterocyclic compounds, including benzoxazoles, benzimidazoles, and benzothiazoles, which are investigated for their biological properties. chemicalbook.com The study of its reaction mechanisms, such as its oxidation, provides insights into fundamental chemical processes that are relevant to biochemistry and environmental chemistry. scispace.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOFPUCWZCAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274487
Record name benzeneethanethioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62167-00-4
Record name benzeneethanethioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Preparation Strategies

Classical and Conventional Synthetic Routes to Phenylthioacetic Acid

The foundational methods for preparing this compound have been well-established in organic chemistry, primarily relying on the reactivity of thiophenol.

A primary and widely utilized method for synthesizing this compound is through the nucleophilic substitution reaction between thiophenol and a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid. ekb.eg This reaction is typically carried out in a basic medium. For instance, thiophenol can be reacted with monochloroacetic acid in the presence of potassium hydroxide (B78521) in ethanol (B145695). ekb.eg The thiophenolate anion, generated in situ by the base, acts as a potent nucleophile, displacing the halide from the haloacetic acid to form the this compound salt, which is subsequently protonated to yield the final product.

Another classical approach involves the reaction of thiophenol with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield this compound. ekb.eg This two-step process allows for purification of the intermediate ester before the final hydrolysis step.

Specific reagents can be employed to facilitate the synthesis of this compound. One such method involves the reaction of thiophenol with chloroacetyl chloride in dry benzene (B151609) to produce 2-phenylthioacetyl chloride, which can then be hydrolyzed to the desired acid. ekb.eg

A one-pot synthesis has also been described where 2-substituted oxirane-1,1-dicarbonitriles react with thiophenol and water to yield 2-(phenylthio)acetic acids. thieme-connect.de This method offers a more direct route to the target molecule.

The Willgerodt-Kindler reaction provides an alternative pathway, where acetophenone, sulfur, and an amine like morpholine (B109124) are reacted to form a thioacetamide, which can be further processed. orgsyn.org While not a direct synthesis of this compound itself, it is a key method for preparing precursors like this compound morpholide. orgsyn.org

Substitution Reactions in Thiophenol Chemistry

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and scalable processes.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the reaction of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid, for instance, a study found that temperature had a significant effect on the yield, with 95 °C being optimal. acs.org The choice of solvent and base are also critical parameters that are often screened to find the best combination for a particular reaction. acs.org For example, a mixture of acetonitrile (B52724) and water was found to be a superior solvent system in one study, leading to a significantly higher product yield. acs.org

The following table summarizes the optimization of a reaction involving a derivative of this compound, highlighting the impact of various parameters on the yield.

EntryOxidantBaseSolventTemperature (°C)Yield (%)
1K₂S₂O₈Cs₂CO₃H₂O8086
2(NH₄)₂S₂O₈Cs₂CO₃H₂O8082
3K₂S₂O₈K₂CO₃H₂O8080
4K₂S₂O₈Na₂CO₃H₂O8075
5K₂S₂O₈Cs₂CO₃CH₃CN8040
8K₂S₂O₈Cs₂CO₃CH₃CN/H₂O (1:2)8084
9K₂S₂O₈Cs₂CO₃H₂O9592
Data adapted from a study on the synthesis of thiodifluorooxindole derivatives. acs.org

Transitioning a synthetic procedure from a laboratory scale to an industrial scale presents numerous challenges. For syntheses involving this compound derivatives, factors such as reaction exotherms, reagent addition rates, and product isolation techniques must be carefully managed. orgsyn.org For example, temperature control during the addition of reagents is critical to prevent runaway reactions.

The use of flow chemistry is an emerging strategy for the scale-up of organic reactions, offering better control over reaction parameters and improved safety. While specific examples for this compound are not prevalent, the principles are broadly applicable. The choice of solvents also becomes a major consideration on a large scale, with a preference for those that are less hazardous and easily recyclable. googleapis.com The synthesis of 3-morpholino-2-phenylthioacrylic acid morpholide, a derivative of this compound, has been shown to be scalable without incident, yielding very pure products. orgsyn.org

Optimization of Reaction Conditions and Yields

Isotopic Labeling for Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway. wikipedia.org In the context of this compound, stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) can be incorporated into the molecule. wikipedia.org

For example, ¹³C-labeled this compound can be synthesized and used as a precursor to produce other labeled compounds, such as acrylic acid or methacrylic acid. By tracking the position of the ¹³C atom in the final products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, chemists can elucidate the reaction mechanism. wikipedia.org

This approach is invaluable for understanding complex reaction pathways, identifying intermediates, and studying the kinetics of a reaction. nih.gov For instance, if a proposed mechanism involves the cleavage of a specific bond, isotopic labeling can provide definitive evidence for or against that proposal. The use of isotopically labeled substrates with recombinant enzymes also allows for detailed mechanistic studies of biosynthetic pathways. nih.gov

Synthesis of Carbon-13 Labeled this compound

The preparation of this compound featuring Carbon-13 (¹³C) isotopes has been achieved through efficient, large-scale procedures. nih.govacademictree.org These methods utilize commercially available, ¹³C-enriched starting materials to produce various isotopologues of the target compound. The resulting labeled derivatives are noted for being versatile, chemically stable, and nonvolatile two-carbon precursors suitable for further synthetic applications. nih.govresearchgate.net

Key strategies involve the conversion of simple, ¹³C-labeled one- or two-carbon molecules into the desired this compound structure. nih.gov For instance, researchers have successfully used starting materials such as [¹³C]methanol, ¹³CO₂, and ¹³C-labeled bromoacetic acid to synthesize this compound labeled at specific positions. nih.gov These methods allow for the creation of 2-(phenylthio)[1,2-¹³C₂]acetic acid, 2-(phenylthio)[1-¹³C]acetic acid, and 2-(phenylthio)[2-¹³C]acetic acid. nih.gov The ¹³C-isotopomers of this compound have been subsequently used in the synthesis of other valuable labeled compounds, including acrylic acid, methacrylic acid, and trans-crotonic acid. nih.gov

Table 1: Synthesis of ¹³C-Labeled this compound Isotopologues This table summarizes the key ¹³C-labeled starting materials and the corresponding this compound products synthesized.

Starting MaterialResulting Labeled this compoundReference
[¹³C]Methanol2-(phenylthio)[¹³C]acetic acid (position-specific) nih.gov
¹³CO₂2-(phenylthio)[¹³C]acetic acid (position-specific) nih.gov
¹³C-Labeled Bromoacetic Acid2-(phenylthio)[1,2-¹³C₂]-, [1-¹³C]-, and [2-¹³C]acetic acid nih.gov

Deuterium Labeling Strategies

Deuterium (²H or D) labeling is a widely used strategy in drug development to alter and study the metabolic profiles of active compounds, often by leveraging the kinetic isotope effect. While specific literature on the direct deuteration of the phenyl ring of this compound is sparse, effective labeling strategies can be inferred from methods applied to analogous structures and through the use of deuterated precursors.

A direct method for producing a deuterated variant of this compound involves using isotopically labeled starting materials. nih.gov Research has demonstrated the use of [²H₃, ¹³C]methanol as a precursor in the synthesis of labeled 2-(phenylthio)acetic acid. nih.govresearchgate.net This approach incorporates deuterium atoms onto the methyl group which is then converted into the acetic acid backbone of the final product.

Furthermore, general catalytic methods developed for closely related molecules like phenylacetic acid offer viable strategies. Palladium-catalyzed ortho-selective C-H deuteration has been successfully applied to phenylacetic acid derivatives. snnu.edu.cnnih.gov These reactions typically use a deuterium source like deuterated acetic acid (d₄-acetic acid) or heavy water (D₂O) in the presence of a palladium catalyst to exchange hydrogen atoms on the aromatic ring with deuterium. snnu.edu.cnthieme-connect.comacs.org Such established protocols for phenylacetic acid suggest a strong potential for their application in the deuteration of this compound, particularly for labeling the phenyl ring. snnu.edu.cnresearchgate.net

Table 2: Deuterium Labeling Approaches for this compound This table outlines direct and analogous strategies for the synthesis of deuterated this compound.

StrategyDeuterium Source / PrecursorDescriptionReference
Direct Synthesis[²H₃, ¹³C]MethanolIncorporates deuterium into the acetic acid moiety of the final product. nih.govresearchgate.net
Analogous Catalytic MethodD₂O or d₄-Acetic AcidPalladium-catalyzed C-H activation on the phenyl ring, demonstrated for phenylacetic acid, can be adapted. snnu.edu.cnnih.govthieme-connect.com

Table of Compounds

Compound Name
This compound
[¹³C]Methanol
¹³CO₂ (Carbon-13C dioxide)
Bromoacetic Acid
Acrylic Acid
Methacrylic Acid
trans-Crotonic Acid
[²H₃, ¹³C]Methanol (Deuterated Methanol)
Phenylacetic Acid
d₄-Acetic Acid
D₂O (Heavy Water)
Palladium

Iii. Chemical Reactivity and Mechanistic Investigations

Acid-Base Equilibrium and Proton Transfer Dynamics

The acidity of phenylthioacetic acid is a fundamental property influencing its reactivity. This section explores the computational methods used to determine its acid dissociation constant (pKa) in an aqueous environment.

The accurate prediction of pKa values through computational methods is a significant area of research in physical chemistry. acs.org These methods offer a way to understand the acidity of a molecule by calculating the Gibbs free energy of the acid-base equilibrium in solution. mdpi.com For this compound, computational studies have been performed to determine its pKa. One study, which developed a method called pK-Yay, reported a computed pKa for 2-phenylthioacetic acid. acs.org While this method has shown promise for a variety of organic acids, it is noted that larger errors can occur in molecules with multiple charges or complex intramolecular interactions. acs.org

Computational approaches for pKa determination often involve calculating the free energy of dissociation. scm.com Different strategies exist, some of which incorporate explicit solvent molecules to model the solvation shell around the acid and its conjugate base. mdpi.comscm.com The accuracy of these calculations can be sensitive to the computational model and the inclusion of such explicit solvent effects. mdpi.com For instance, one study on phenolic compounds found that including two explicit water molecules in the calculations yielded good to excellent results. mdpi.com Another approach involves using a linear fit to correlate calculated free energy values with experimental pKa data to account for systematic errors. scm.com

A recent study employing the pK-Yay method calculated the pKa of 2-phenylthioacetic acid and found a signed error of -0.4 when compared to the experimental value of 3.7. acs.org This indicates a reasonably accurate prediction by this specific computational method.

Oxidation Reactions and Kinetic Studies

The sulfur atom in this compound is susceptible to oxidation, and the kinetics and mechanisms of these reactions have been the subject of several investigations using various oxidizing agents.

The oxidation of this compound (PTAA) by N-chlorosaccharin (NCSA) has been studied in an 80:20 (v/v) acetonitrile-water medium. researchgate.netscispace.com The reaction kinetics were monitored potentiometrically at 298 K. researchgate.netscispace.com The study revealed that the reaction is first-order with respect to both PTAA and NCSA. researchgate.netscispace.com A negative dependence on the concentration of hydrogen ions ([H+]) was observed, indicating that the rate of reaction decreases as the acidity of the medium increases. researchgate.netscispace.com

Further investigations into the reaction mechanism showed that NCSA itself is the active oxidizing species. researchgate.netscispace.com The rate of the reaction was not significantly affected by variations in ionic strength or the addition of saccharin (B28170), a product of the reaction. scispace.com This suggests that a neutral species is involved in the rate-determining step and that the formation of saccharin is not a reversible step. scispace.com The stoichiometry of the reaction was determined to be 1:1 between NCSA and PTAA. scispace.com

The effect of substituents on the phenyl ring of PTAA was also examined. Electron-releasing groups were found to accelerate the reaction rate, while electron-withdrawing groups retarded it. scispace.com A linear Hammett plot with a large negative ρ value supports a mechanism involving the formation of a chlorosulphonium ion intermediate in the rate-determining step. scispace.com

Table 1: Rate Data for the Oxidation of this compound by N-Chlorosaccharin

[PTAA] (mol dm⁻³) [NCSA] (mol dm⁻³) [H⁺] (mol dm⁻³) k_obs (s⁻¹)
0.001 0.01 0.1 1.23
0.002 0.01 0.1 2.45
0.004 0.01 0.1 4.91
0.001 0.005 0.1 1.22
0.001 0.02 0.1 1.24
0.001 0.01 0.05 2.46
0.001 0.01 0.2 0.61

Data sourced from kinetic studies in 80:20 (v/v) acetonitrile-water at 298 K. researchgate.net

The oxidation of this compound by piperidinium (B107235) chlorochromate (PCC) has been investigated in a 50% acetic acid-water medium. researchgate.net The primary product of this oxidation is the corresponding sulfoxide (B87167). researchgate.netresearchgate.net The reaction exhibits first-order kinetics with respect to both piperidinium chlorochromate and this compound. researchgate.netresearchgate.net A fractional order dependence on the hydrogen ion concentration was observed. researchgate.netresearchgate.net

The rate of the reaction was found to increase with a decrease in the dielectric constant of the medium. researchgate.net A noticeable effect of ionic strength on the reaction rate suggests the involvement of an ion and a neutral molecule in the rate-determining step. researchgate.net The reaction did not induce the polymerization of acrylonitrile (B1666552), indicating that a free-radical mechanism is not involved. researchgate.net

The kinetics of the oxidation of this compound and its para-substituted derivatives by chloramine (B81541) T have been studied in an alkaline medium (pH 10.06). researchgate.net The reaction shows a first-order dependence on both chloramine T and this compound, and a near inverse first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net This indicates that the reaction rate decreases significantly as the pH increases. researchgate.net The reaction exhibits a positive salt effect, and the addition of p-toluenesulfonamide (B41071) was found to increase the rate. researchgate.net

The oxidation process is proposed to proceed through two main pathways. The major path involves N-chloro-p-toluenesulfonamide as the primary oxidizing species, with a minor path involving the hypochlorite (B82951) ion. researchgate.net Studies on para-substituted phenylthioacetic acids showed an excellent correlation of rate constants with Hammett σ constants, yielding a reaction constant (ρ) of -2.46 at 308 K. researchgate.net

The oxidation of several S-phenylthioacetic acids by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been studied spectrophotometrically in the presence of perchloric acid in a 50% (v/v) aqueous acetic acid medium. researchgate.netresearchgate.net The reaction is first-order with respect to Ce(IV) and has a fractional order of 0.8 with respect to S-phenylthioacetic acid. researchgate.netresearchgate.net

A linear plot of kobs⁻¹ versus [substrate]⁻¹ with an intercept on the rate axis suggests the formation of an equilibrium complex between the reactants before the rate-determining step. researchgate.netresearchgate.net The addition of acrylonitrile was found to retard the reaction rate considerably, suggesting that the oxidation process may proceed through a free-radical mechanism. researchgate.netresearchgate.net

Solvent and Substituent Effects on Reaction Rates

The rates of chemical reactions involving this compound are significantly influenced by the nature of the solvent and the presence of substituents on the phenyl ring. These effects have been explored through various kinetic studies, particularly in oxidation reactions.

Solvent Effects:

In the oxidation of this compound with N-chlorosaccharin, the reaction rate increases with an increase in the water content of the acetonitrile-water solvent system. scispace.com A linear relationship is observed when plotting the logarithm of the observed rate constant against the reciprocal of the dielectric constant of the medium, indicating that the transition state is more polarized than the initial reactants. scispace.com Similarly, during the oxygenation of this compound by acidic bromate (B103136), the reaction rate is enhanced by a lower dielectric constant of the medium. asianpubs.org

Substituent Effects:

The electronic nature of substituents on the phenyl ring of this compound plays a crucial role in determining reaction rates.

Oxidation with N-Chlorosaccharin: Electron-releasing substituents (e.g., -OCH₃, -CH₃) on the phenyl ring accelerate the rate of oxidation, while electron-withdrawing substituents (e.g., -Cl, -NO₂) retard it. scispace.comresearchgate.net This is evidenced by a linear Hammett plot with a large negative ρ value (-3.12), which supports the development of a positive charge on the sulfur atom in the rate-determining step, likely involving a chlorosulphonium ion intermediate. scispace.comresearchgate.net

Oxidation with Potassium Peroxydisulphate: In the oxidation by potassium peroxydisulphate in 50% (v/v) aqueous acetic acid, a similar trend is observed. The reaction gives a ρ+ value of -0.618, indicating the development of an electron-deficient center in the transition state. niscpr.res.in

Oxidation with Acidic Bromate: The oxygenation by acidic bromate shows that electron-donating substituents increase the reaction rate, while electron-withdrawing groups decrease it. asianpubs.org The order of reactivity is p-methoxy > p-methyl > -H > p-chloro ≈ p-bromo > p-nitro. asianpubs.org The reaction constant (ρ) is negative (-1.37 at 303 K), confirming that the reaction is facilitated by high electron density at the reaction center. asianpubs.org

Oxidation with Chloramine T: In alkaline medium, the oxidation by chloramine T also shows an excellent correlation of rate constants with Hammett σ constants, yielding a large negative ρ value of -2.46 at 308 K. researchgate.net This again points to an electron-deficient sulfur center in the transition state. researchgate.net

The following table summarizes the effect of various para-substituents on the second-order rate constants for the oxidation of (p-substituted phenylthio)acetic acids with N-chlorosaccharin at 298 K. scispace.com

Substituent (X)σpk₂ × 10³ (dm³ mol⁻¹ s⁻¹)
OCH₃-0.27105.0
CH₃-0.1733.3
H0.008.16
F0.064.50
Cl0.230.63
NO₂0.780.002

Carbanion Chemistry and Nucleophilic Additions

The hydrogen atoms on the α-carbon of this compound are acidic due to the electron-withdrawing nature of the adjacent carboxyl and phenylthio groups. funaab.edu.ng This allows for the generation of α-carbanion species upon treatment with a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the carboxyl group. funaab.edu.ng These carbanions are potent nucleophiles and readily participate in carbon-carbon bond-forming reactions. rsc.orgdalalinstitute.com The dianion of this compound can be generated and utilized in various synthetic transformations. rsc.org

The α-carbanion of this compound and its ester derivatives react efficiently with saturated aldehydes and ketones. rsc.org This reaction, an aldol-type addition, involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. The result is the formation of α-(1-hydroxyalkyl) substituted this compound derivatives in excellent yields. rsc.org The reaction provides a direct route to β-hydroxy thioethers.

For instance, the dianion of this compound reacts with various aldehydes and ketones to give the corresponding adducts. rsc.org

The reactivity of the α-carbanion of this compound with α,β-unsaturated carbonyl compounds is highly dependent on the nature of the carbanion species.

The dianion of this compound undergoes exclusive 1,2-addition when reacted with conjugated enones. rsc.org This means it preferentially attacks the carbonyl carbon over the β-carbon of the enone system.

In contrast, the monoanion of the corresponding ester favors 1,4-addition (conjugate or Michael addition) with conjugated enones. rsc.orgwikipedia.orgmasterorganicchemistry.com In this case, the nucleophilic attack occurs at the β-position of the enone. wikipedia.org

The reaction of the ester monoanion also proceeds well with α,β-unsaturated esters to yield 1,4-addition products. rsc.org However, the reaction of the dianion with α,β-unsaturated esters was found to be unsatisfactory. rsc.org

Reactions with Carbonyl Compounds: Aldehydes and Ketones

Cyclization and Rearrangement Reactions

This compound and its derivatives can participate in cyclization reactions that are initiated by a decarboxylation event. A notable example is the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.orgacs.org

In this process, an alkyl radical is generated from the this compound derivative through oxidative decarboxylation using an oxidant like potassium persulfate (K₂S₂O₈). acs.org This radical then adds to the double bond of an N-arylacrylamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aryl ring, which, after subsequent deprotonation, yields thiodifluorooxindole derivatives. acs.org This reaction pathway demonstrates a practical method for constructing complex heterocyclic scaffolds from this compound precursors. acs.orgacs.org

Formation of Heterocyclic Ring Systems

This compound and its derivatives serve as versatile building blocks in the synthesis of a variety of heterocyclic compounds. The presence of the reactive carboxylic acid group (or its derivatives) and the thioether linkage allows for diverse cyclization strategies.

One common approach involves the use of this compound amides. For instance, this compound morpholide can undergo a Vilsmeier-Haack type reaction, which is instrumental in preparing 2-arylthioacrylmorpholides. orgsyn.org These intermediates are valuable for constructing more complex heterocyclic systems. orgsyn.org Another strategy involves the direct reaction of this compound with dinucleophilic species. The reaction with 5-(substituted phenyl)- Current time information in Bangalore, IN.researchgate.netniscpr.res.intriazol-3,4-diamines in the presence of phosphorus oxychloride (POCl3) as a dehydrating and cyclizing agent leads to the formation of substituted s-triazolo[4,3-b]-1,2,4-triazole derivatives. heteroletters.org

Furthermore, this compound is utilized in cycloaddition reactions. It can react with imines, such as those derived from sulfadiazine (B1682646) and various aromatic aldehydes, to produce substituted azetidin-2-one (B1220530) rings, also known as β-lactams. ekb.eg A modified version of the acid, 2,2-difluoro-2-(phenylthio)acetic acid, participates in a transition-metal-free decarboxylative cyclization with N-arylacrylamides to yield thiodifluorooxindole derivatives, showcasing its utility in constructing fluorine-containing heterocycles. acs.orgacs.org

These examples highlight the role of this compound as a key precursor for building benzo-fused and other heterocyclic systems through tailored reaction pathways. sci-hub.se

Table 1: Examples of Heterocyclic Synthesis from this compound Derivatives
Starting Material(s)Reagent(s)Heterocyclic ProductReference(s)
This compound, 5-(Aryl)- Current time information in Bangalore, IN.researchgate.netniscpr.res.intriazol-3,4-diaminePhosphorus oxychloride (POCl3)3-(Aryl)-s-triazolo[4,3-b]-1,2,4-triazole heteroletters.org
Imine (from Sulfadiazine), this compound-Azetidin-2-one derivative ekb.eg
2,2-Difluoro-2-(phenylthio)acetic acid, N-ArylacrylamideK2S2O8, Cs2CO3Thiodifluorooxindole derivative acs.orgacs.org
This compound morpholideDMF/POCl3 (Vilsmeier-Haack)3-Morpholino-2-phenylthioacrylic acid morpholide orgsyn.org

Derivatization and Functional Group Transformations

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental transformation for protecting the acid group or modifying the compound's properties. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgbyjus.com This is a condensation reaction where a molecule of water is eliminated. chemistrystudent.com

The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. chemistrystudent.com Common alcohols used can range from simple primary or secondary alcohols like methanol (B129727) or ethanol (B145695) to more complex ones like 2-ethyl hexyl alcohol. wikipedia.orgcsic.es Catalysts for this process are generally strong mineral acids, such as concentrated sulfuric acid, or sulfonic acids like p-toluenesulfonic acid. wikipedia.orgcsic.es In modern synthesis, solid acid catalysts are also employed to simplify purification and reduce waste. csic.es The synthesis of various esters, including methyl 2-(phenylthio)acetate and butyl (phenylthio)acetate, has been documented through these methods. ekb.eg

Table 2: General Conditions for Esterification of this compound
Reaction TypeAlcoholCatalystConditionsProductReference(s)
Fischer-SpeierPrimary or Secondary Alcohol (e.g., Methanol, Butanol)Concentrated H2SO4 or p-TsOHRefluxCorresponding Alkyl Ester wikipedia.orgchemistrystudent.com
Solid-CatalystLong-chain Alcohol (e.g., 2-Ethylhexanol)Solid Acid (e.g., Amberlyst-16)Heat (120-140 °C), Batch or FlowLong-chain Alkyl Ester csic.es

This compound can be converted into its corresponding amides through reaction with amines. Direct catalytic amidation, a greener alternative to methods requiring stoichiometric activating agents, can be achieved using catalysts like zirconium(IV) chloride (ZrCl4). orgsyn.org This approach avoids the formation of salt byproducts and proceeds under milder conditions. orgsyn.org A classic example is the synthesis of this compound morpholide, an important synthetic intermediate, from this compound and morpholine (B109124). orgsyn.org

The conversion to thioamides is also a significant transformation. This can be accomplished through a two-step process where the amide is first formed and then thionated using a sulfur-transfer reagent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgchemrxiv.org Alternatively, the Willgerodt-Kindler reaction provides a pathway to arylthioacetamides from appropriate precursors, which can then be used in further syntheses. orgsyn.orgchemrxiv.org

Table 3: Amidation and Thioamidation Reactions
TransformationReagent(s)Catalyst/ConditionsProduct TypeReference(s)
Amidation Amine (e.g., Morpholine)Heat, or Catalytic (e.g., ZrCl4)Phenylthioacetamide orgsyn.orgorgsyn.org
Thioamidation PhenylthioacetamideLawesson's Reagent or P4S10Phenylthio(thioacetamide) organic-chemistry.orgchemrxiv.org

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of phenylsulfinylacetic acid (the sulfoxide) and subsequently phenylsulfonylacetic acid (the sulfone). The product obtained often depends on the choice of oxidizing agent and the reaction conditions.

Numerous kinetic studies have investigated the controlled oxidation to the sulfoxide. researchgate.netresearchgate.net Oxidants such as piperidinium chlorochromate, N-chlorosaccharin (NCSA), potassium peroxydisulphate (K2S2O8), and chloramine-T have been successfully used to yield the corresponding sulfoxide as the primary product. researchgate.netniscpr.res.inresearchgate.netscispace.com These reactions are often conducted in aqueous acetic acid or acetonitrile-water solvent systems. researchgate.netniscpr.res.inscispace.com Mechanistic investigations show these oxidations are typically first-order with respect to both this compound and the oxidant. researchgate.netniscpr.res.inscispace.com

Stronger oxidizing conditions or a higher concentration of the oxidant can lead to the formation of the sulfone. nih.gov For example, using hydrogen peroxide (H2O2), this compound can be oxidized first to the sulfoxide and then to the sulfone, with the final product being dependent on the H2O2 concentration. nih.gov Similarly, niobium carbide has been reported as a catalyst that efficiently oxidizes sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

Table 4: Oxidation of this compound
Oxidizing AgentSolvent SystemPredominant ProductReference(s)
Piperidinium Chlorochromate50% Acetic Acid - WaterPhenylsulfinylacetic Acid (Sulfoxide) researchgate.netresearchgate.net
N-Chlorosaccharin (NCSA)80% Acetonitrile (B52724) - WaterPhenylsulfinylacetic Acid (Sulfoxide) scispace.comresearchgate.net
Potassium Peroxydisulphate (K2S2O8)50% Acetic Acid - WaterPhenylsulfinylacetic Acid (Sulfoxide) niscpr.res.in
Chloramine-TAqueous Acetic AcidPhenylsulfinylacetic Acid (Sulfoxide) researchgate.net
Hydrogen Peroxide (H2O2)AqueousPhenylsulfinylacetic Acid and/or Phenylsulfonylacetic Acid nih.gov
H2O2 / Niobium Carbide-Phenylsulfonylacetic Acid (Sulfone) organic-chemistry.org

Iv. Synthesis and Exploration of Derivatives and Analogues

Ester Derivatives: Synthesis and Chemical Properties

Esters of carboxylic acids are a fundamental class of organic compounds, often characterized by their distinctive fragrances. libretexts.org The ester derivatives of phenylthioacetic acid are typically synthesized through standard esterification procedures and possess properties inherent to their ester functional group.

The synthesis of alkyl esters of this compound is generally achieved through Fischer-Speier esterification. This classic method involves reacting this compound with an appropriate alcohol in the presence of an acid catalyst. cir-safety.org The reaction results in the formation of a carboxylic ester, where the hydroxyl group of the acid is replaced by an alkoxy group from the alcohol. libretexts.org These alkyl esters are generally hydrophobic materials, with their physical state, ranging from oils to waxy solids, depending on the length and branching of the alkyl chain. cir-safety.org

For instance, the synthesis of methyl 2-[(4-{[1-(ethoxycarbonyl)-2-(4-hydroxyphenyl)ethyl]ideneamino}phenyl)thio]acetate has been reported, highlighting the creation of more complex ester derivatives. googleapis.com The chemical properties of these esters are dominated by the reactivity of the ester group, which can undergo hydrolysis back to the parent carboxylic acid and alcohol under either acidic or basic conditions.

Fluorinated Analogues: Synthesis and Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. The synthesis of fluorinated analogues of this compound has produced valuable reagents with unique reactivity profiles.

A key fluorinated analogue is 2,2-difluoro-2-(phenylthio)acetic acid. Its synthesis begins with the preparation of its ethyl ester, ethyl 2,2-difluoro-2-(phenylthio)acetate. This is achieved by reacting thiophenol with ethyl bromodifluoroacetate in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgbeilstein-journals.org The resulting ester is then hydrolyzed under basic conditions, for example, using lithium hydroxide (B78521) in a tetrahydrofuran (B95107) (THF)/water mixture, to yield 2,2-difluoro-2-(phenylthio)acetic acid in nearly quantitative yield. beilstein-journals.orgbeilstein-journals.org

This fluorinated acid has demonstrated significant utility as a building block in organic synthesis. It serves as a key component in the Ugi four-component reaction for the synthesis of pseudopeptides containing a difluoromethyl group. beilstein-journals.org Furthermore, it participates in transition-metal-free decarboxylative cyclization reactions with N-arylacrylamides. acs.org This reaction, typically promoted by an oxidant like potassium persulfate (K₂S₂O₈) and a base such as cesium carbonate (Cs₂CO₃), provides an efficient route to thiodifluorooxindole derivatives. acs.org The reaction proceeds under mild conditions and is notable for its ability to form a C(sp³)–CF₂ bond. acs.org

The reactivity of the phenylthio group in these derivatives is also noteworthy. In some synthetic applications, the phenylsulfanyl group acts as a protecting group that can be removed via reductive cleavage using reagents like tributyltin hydride. beilstein-journals.org

Table 1: Synthesis of Thiodifluorooxindole Derivatives via Decarboxylative Cyclization Reaction of various 2,2-difluoro-2-(arylthio)acetic acids with N-phenylacrylamide. acs.org

Entry Aryl Group on Thioether Product Yield (%)
1 4-Fluorophenyl 3,3-Difluoro-1-phenyl-5-(p-tolylthio)indolin-2-one 78
2 4-Chlorophenyl 5-((4-Chlorophenyl)thio)-3,3-difluoro-1-phenylindolin-2-one 81
3 4-Bromophenyl 5-((4-Bromophenyl)thio)-3,3-difluoro-1-phenylindolin-2-one 83
4 4-Nitrophenyl 3,3-Difluoro-5-((4-nitrophenyl)thio)-1-phenylindolin-2-one 60
5 4-(tert-Butyl)phenyl 5-((4-(tert-Butyl)phenyl)thio)-3,3-difluoro-1-phenylindolin-2-one 75
6 4-(Trifluoromethyl)phenyl 3,3-Difluoro-1-phenyl-5-((4-(trifluoromethyl)phenyl)thio)indolin-2-one 66
7 4-Methoxyphenyl 3,3-Difluoro-5-((4-methoxyphenyl)thio)-1-phenylindolin-2-one 58

Organometallic Derivatives and Coordination Chemistry

The carboxylate functionality of this compound makes it an excellent ligand for coordinating with metal centers, leading to the formation of organometallic complexes. Organotin(IV) complexes, in particular, have been synthesized and characterized.

Organotin(IV) derivatives of this compound have been prepared, yielding structurally interesting complexes. researcher.life A notable example is the synthesis of the dinuclear complex {[n-Bu₂SnO₂C-CH₂-S-C₆H₅]₂O}₂. researchgate.net This compound was synthesized by reacting di-n-butyltin(IV) oxide with this compound in a 1:2 molar ratio. The reaction is carried out under reflux in toluene, with the water formed during the reaction being removed azeotropically using a Dean-Stark apparatus. researchgate.netpreprints.org

Characterization of these complexes relies heavily on spectroscopic methods. preprints.orgajms.iq

Infrared (IR) Spectroscopy: In the IR spectrum of {[n-Bu₂SnO₂C-CH₂-S-C₆H₅]₂O}₂, the absence of the broad ν(OH) band of the free acid and the presence of new bands corresponding to Sn-O and Sn-C vibrations confirm the formation of the complex. The positions of the asymmetric νas(COO) and symmetric νs(COO) stretching vibrations of the carboxylate group are crucial for determining its coordination mode. researchgate.netpreprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the presence of both the phenylthioacetate ligand and the butyl groups attached to the tin atom. researchgate.net ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number and geometry around the tin center in solution. nih.gov For related diorganotin(IV) complexes, chemical shifts often correspond to a five-coordinate environment. nih.gov

The interaction between the phenylthioacetate ligand and the metal center is key to the structure and properties of the resulting complex. In organotin(IV) carboxylates, the ligand can coordinate to the tin atom in several ways, including monodentate, bidentate chelating, or bidentate bridging fashions.

The nature of this metal-ligand interaction in the solid state can be elucidated by analyzing the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group in the IR spectrum. preprints.org

A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the metal.

A small Δν value (typically < 150 cm⁻¹) suggests a bidentate coordination mode, where both oxygen atoms coordinate to the metal. This can be either chelating (to the same metal) or bridging (between two metal centers).

For the complex {[n-Bu₂SnO₂C-CH₂-S-C₆H₅]₂O}₂, the reported IR data shows νas(COO) at 1650 cm⁻¹ and νs(COO) at 1400 cm⁻¹, giving a Δν of 250 cm⁻¹. researchgate.net This large separation suggests a bridging or unidentate coordination of the carboxylate group. X-ray crystallography of this specific complex revealed a dimeric structure where the carboxylate ligands bridge two tin atoms, resulting in a five-coordinate environment around each tin atom. researchgate.net This demonstrates a strong interaction where the carboxylate group acts as a bridge, linking two diorganotin(IV) units. The bonding involves the donation of electron density from the carboxylate oxygen atoms to the tin(IV) center. libretexts.orglibretexts.org

Table 2: Spectroscopic Data for Organotin(IV) Phenylthioacetate Complex Data for {[n-Bu₂SnO₂C-CH₂-S-C₆H₅]₂O}₂. researchgate.net

Spectroscopic Technique Feature Wavenumber (cm⁻¹) / Chemical Shift (ppm) Interpretation
IR νas(COO) 1650 Asymmetric carboxylate stretch
IR νs(COO) 1400 Symmetric carboxylate stretch
IR Δν (νas - νs) 250 Suggests bridging coordination
IR ν(Sn–C) 530 Tin-Carbon bond vibration
IR ν(Sn–O) 460 Tin-Oxygen bond vibration
¹³C NMR S-CH₂-COO 37.62 Carbonyl-adjacent methylene

Synthesis and Characterization of Organotin(IV) Complexes

Thioamide Derivatives and Related Compounds

Thioamides, which are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom, represent a significant class of derivatives obtainable from this compound. nih.gov The introduction of the thiocarbonyl group alters the electronic and steric properties of the molecule, often leading to unique chemical reactivity and biological activity. sci-hub.sesmolecule.com The synthesis of thioamides from this compound and its precursors can be achieved through several established and novel chemical strategies.

One of the foundational methods for preparing thioamides is the thionation of the corresponding amide. 2-(Phenylthio)acetamide, the direct amide of this compound, serves as a key intermediate. mdpi.com This compound can be synthesized and subsequently converted to its thioamide counterpart using various thionating agents.

More direct and versatile methods often involve multicomponent reactions. A notable strategy is the decarboxylative synthesis, which utilizes arylacetic acids, amines, and elemental sulfur. organic-chemistry.orgorgsyn.org This approach allows for the one-pot synthesis of N-substituted 2-phenylethanethioamides, bypassing the need to pre-form the amide. The reaction proceeds without a transition metal catalyst, making it an efficient route to a diverse range of thioamides. orgsyn.org

Furthermore, derivatives of this compound, such as this compound amides, can be used to construct more complex structures. For instance, the Vilsmeier-Haack reaction of arylthioacetic acid amides with reagents like dimethylformamide and phosphoryl chloride (DMF/POCl3) yields 3-aminothioacrylic acid amides. scirp.org These compounds are valuable building blocks in heterocyclic synthesis. scirp.org A reliable synthesis for 3-morpholinothioacrylic acid amides has also been developed using this compound morpholide and trismorpholinomethane. scirp.org

The thioamide derivative 2-(Phenylthio)acetamide (C₈H₉NOS) has been a subject of specific research interest. mdpi.com It is structurally characterized by a phenylthio group attached to an acetamide (B32628) moiety. mdpi.com Research has explored its potential biological activities, including antiproliferative effects, which positions it as a compound of interest in oncology research. mdpi.com Additionally, it has been identified as a potential therapeutic agent for managing allergic rhinitis by regulating caspase-1 activation. mdpi.com The oxidation products of related compounds like phenylthioacetomorpholide have been shown to possess significant antioxidant properties, acting as effective acceptors of peroxide radicals. nih.gov

The synthesis of these derivatives is often straightforward, and the resulting products are typically stable crystalline solids, which facilitates their purification and handling. The table below summarizes the synthesis of a key thioamide derivative.

Table 1: Synthesis of this compound Thioamide Derivatives

Starting Material Reagents Product Reaction Type Ref.
This compound Amine, Elemental Sulfur N-substituted 2-phenylthioacetamide Decarboxylative Thioamidation organic-chemistry.orgorgsyn.org
This compound morpholide Trismorpholinomethane, p-Toluenesulfonic acid 3-Morpholino-2-phenylthioacrylic acid morpholide Aminomethinylation scirp.org

The exploration of thioamide derivatives of this compound has revealed compounds with notable biological profiles. The structural modifications inherent in converting an amide to a thioamide can significantly enhance biological potency, as seen in various medicinal chemistry studies.

Table 2: Reported Research Findings on this compound Thioamide Derivatives

Compound Research Area Finding Ref.
2-(Phenylthio)acetamide Oncology Investigated for potential antiproliferative activity against cancer cell lines. mdpi.com
2-(Phenylthio)acetamide Allergy / Immunology Found to regulate caspase-1 activation, reducing symptoms in an animal model of allergic rhinitis. mdpi.com

V. Applications in Advanced Organic and Materials Synthesis

Role as a Key Building Block in Organic Synthesis

Phenylthioacetic acid serves as a foundational component for synthesizing a diverse range of organic compounds. Its ability to be functionalized at multiple sites enables chemists to construct intricate molecular frameworks, highlighting its importance as a strategic precursor in modern organic synthesis.

This compound is a documented reactant for the synthesis of significant heterocyclic compounds, including benzoxazoles, benzimidazoles, and benzothiazoles. These structural motifs are of considerable interest as they form the core of many molecules with antimicrobial properties. The conversion of phenylthioacetic acids into these bicyclic ring systems underscores its utility in generating medicinally relevant scaffolds. sci-hub.se

The inherent sulfur atom in this compound makes it an ideal precursor for a variety of sulfur-containing molecules. For instance, isotopically labeled versions of 2-(phenylthio)acetic acid have been employed in the large-scale synthesis of ¹³C-labeled acrylic acid, methacrylic acid, and trans-crotonic acid.

A notable application is in the synthesis of thiodifluoroindoleone derivatives. Research has demonstrated a transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.orgresearchgate.net This method provides an efficient pathway to form a C(sp³)–CF₂ bond under mild conditions, showcasing excellent functional group tolerance. acs.org The reaction proceeds via a radical tandem mechanism, using a stable and readily available sulfur-containing difluoroacetate. acs.org

Synthesis of Thiodifluoroindoleone Derivatives

Reactant 1 (N-arylacrylamide)Reactant 2ProductKey FeatureReference
N-arylacrylamides2,2-difluoro-2-(p-tolylthio)acetic acidThiodifluoroindoleone derivativesTransition-metal-free oxidative decarboxylation strategy. acs.org

Furthermore, phenylthioacetic acids can be oxidized to produce other valuable sulfur compounds. Studies on the oxidation of para-substituted phenylthioacetic acids have shown they can be converted to the corresponding phenylsulphinylacetic acid. researchgate.netresearchgate.net The mechanism of this oxidation depends on the oxidizing agent used, with the reaction rate being influenced by substituents on the phenyl ring. researchgate.net

This compound is instrumental in the synthesis of lactams, a class of cyclic amides that are core components of many antibiotics. nih.govnih.gov One key method involves the ketene-imine cyclization reaction. In this process, this compound is first converted to an active acid chloride, which then reacts with triethylamine (B128534) to generate a ketene (B1206846) in situ. This ketene subsequently undergoes a [2+2] cycloaddition with a Schiff's base to afford 3-phenylthio-substituted β-lactams (azetidine-2-ones) in moderate yields.

Additionally, this compound is used in isothiourea-catalyzed reactions to form lactam-related structures like dihydropyridinones. This Michael addition-lactamization sequence involves the reaction of phenylthioacetic acids with α,β-unsaturated ketimines, demonstrating the compound's utility in cascade reactions to build complex heterocyclic systems. core.ac.ukrsc.org

The carbanion species derived from this compound are powerful intermediates for forming new carbon-carbon bonds. The dianion of (phenylthio)acetic acid and the monoanion of its esters react efficiently with carbonyl compounds such as saturated aldehydes and ketones, leading to α-(1-hydroxyalkyl) substituted derivatives in high yields. researchgate.net The reaction of the dianion with saturated esters results in the formation of phenylthiomethyl ketones. researchgate.net

This reactivity is also harnessed for the synthesis of furanones, which are important heterocyclic motifs. A general method for creating various substituted α-phenylthio-γ-butyrolactones involves the reaction of dianions of (phenylthio)acetic acid and its homologs with epoxides. researchgate.net These α-phenylthio-γ-butyrolactones are direct precursors to substituted 2(5H)-furanones, which can be obtained through oxidation and subsequent elimination of the phenylthio group. researchgate.net This pathway provides a versatile route to highly functionalized furanone rings. researchgate.net

This compound has proven to be a highly effective starting material for the catalytic synthesis of substituted pyridines, a core heterocycle in numerous pharmaceuticals and agrochemicals. core.ac.uk An innovative one-pot method utilizes isothiourea catalysis for a Michael addition-lactamization/thiophenol-elimination/sulfonyl transfer cascade sequence. rsc.org This reaction between (phenylthio)acetic acid and α,β-unsaturated ketimines produces a variety of 2,4,6-trisubstituted pyridines in good yields. rsc.orgscispace.com

The methodology has been extended to create more complex substitution patterns. By using alkyl 2-[aryl(tosylimino)methyl]acrylates as Michael acceptors, 2,3,6-substituted and 2,3,5,6-functionalized pyridines can be synthesized from (phenylthio)acetic acids. core.ac.uk A key advantage of this process is the incorporation of a sulfonyl group from the ketimine, which becomes a synthetically useful tosylate handle in the final pyridine (B92270) product, allowing for further derivatization. core.ac.uk

Isothiourea-Catalyzed Synthesis of Substituted Pyridines

(Phenylthio)acetic Acid DerivativeMichael AcceptorCatalyst (mol %)Product TypeYieldReference
(Phenylthio)acetic acidα,β-Unsaturated KetiminesDHPB (20 mol %)2,4,6-Substituted Pyridines40–69% rsc.org
(Phenylthio)acetic acidsAlkyl 2-[aryl(tosylimino)methyl]acrylatesDHPB (20 mol %)2,3,5- and 2,3-Substituted Pyridine 6-tosylates44-64% core.ac.uk
(Phenylthio)acetic acidα,β-Unsaturated Trifluoromethyl KetonesDHPB (20 mol %)4,6-Disubstituted 2-Pyrones (precursors to pyridones)up to 72% scispace.com

Intermediate for Methylfuran and α-Substituted Phenylthio Esters

This compound as a Ligand Component in Catalysis

Beyond its role as a reactive building block, this compound can also function as a ligand in coordination chemistry and organometallic catalysis. Research into organotin(IV) derivatives has shown that the carboxylate moiety of this compound can act as a versatile ligand. researchgate.net

In the synthesis of dimeric tetraorganodistannoxane compounds, pairs of tin atoms are bridged by bidentate carboxylate ligands derived from this compound. researchgate.net In one such structure, the coordination geometry around the tin centers is distorted, with some atoms exhibiting a trigonal bipyramidal geometry and others an octahedral geometry. researchgate.net The this compound ligand plays a crucial role in forming the multi-ring structure of the final organotin complex, demonstrating its capacity to coordinate with metal centers and influence the resulting supramolecular architecture. researchgate.net

Design and Application in C-H Functionalization Reactions

This compound and its derivatives have been identified as effective S,O-bidentate ligands in palladium-catalyzed C-H functionalization reactions. acs.orglookchem.comacs.org These ligands are particularly valuable for reactions involving non-directed arenes, where the activation of otherwise inert C-H bonds is a significant challenge. acs.orgnih.govrsc.org The presence of both a soft sulfur donor and a hard carboxylate donor allows for effective coordination to the palladium center, facilitating the C-H activation step. lookchem.comacs.org

Research has demonstrated that thioethercarboxylic acid ligands, including derivatives of this compound such as 2-ethyl-2-(phenylthio)acetic acid and 2-i-propyl-2-(phenylthio)acetic acid, can significantly promote palladium-catalyzed C-H olefination, acetoxylation, and allylation reactions. acs.orgacs.org For instance, in the C-H olefination of benzene (B151609) with ethyl acrylate, the use of 2-ethyl-2-(phenylthio)acetic acid as a ligand resulted in a substantial increase in product yield compared to the reaction without a ligand. acs.orglookchem.com The modular nature of these ligands, which can be easily synthesized, allows for fine-tuning of steric and electronic properties to optimize catalytic activity for specific substrates. nih.gov

Studies have explored the scope of these S,O-ligands, finding them effective for both electron-rich and electron-poor arenes. acs.org They have also been successfully applied in the late-stage functionalization of complex molecules, a critical step in the synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.gov The catalyst system comprising Pd(OAc)₂ and a thioethercarboxylic acid ligand has shown higher activity and a greater influence on site selectivity compared to some established catalytic systems. acs.org

Table 1: Effect of this compound Derivatives as Ligands in Pd-Catalyzed C-H Olefination of Benzene
LigandSubstrateOlefinYield (%)Reference
NoneBenzeneEthyl acrylate16 lookchem.com
2-ethyl-2-(phenylthio)acetic acid (L1)BenzeneEthyl acrylate64 acs.orglookchem.com
2-i-propyl-2-(phenylthio)acetic acid (L2)BenzeneEthyl acrylateIncreased rate acs.orgnih.gov
2-phenyl-2-(phenylthio)acetic acid (L7)BenzeneEthyl acrylateLower yield than L1-L5 lookchem.com

Ligand-Accelerated Catalysis

The concept of ligand-accelerated catalysis (LAC) is prominently demonstrated by the use of this compound derivatives in palladium-catalyzed reactions. nih.govprinceton.edu LAC occurs when the presence of a ligand leads to a significant increase in the reaction rate compared to the uncatalyzed or metal-only catalyzed reaction. princeton.edu In the context of C-H functionalization, thioethercarboxylic acid ligands have been shown to dramatically accelerate the reaction rate. acs.orgnih.gov

Kinetic studies have revealed that the C-H activation step is often the rate-determining step in these transformations. rsc.org The S,O-ligand is believed to facilitate this step, possibly by promoting the formation of more reactive cationic palladium species. rsc.org This acceleration is crucial for the efficiency and practicality of the catalytic cycle. For example, monitoring the C-H acetoxylation of benzene showed a significantly increased reaction rate in the presence of 2-i-propyl-2-(phenylthio)acetic acid (L2) compared to the reaction without the ligand. acs.org Similarly, a dramatic rate increase was observed in the dehydrogenative Heck reaction with the same ligand. nih.gov

The crucial role of both the thioether and carboxylic acid functionalities has been established through control experiments. lookchem.com The use of ligands lacking either of these groups, such as thioanisole (B89551) or methyl 2,2-dimethyl-2-(phenylthio)acetate, resulted in significantly lower product yields, confirming that the bidentate coordination is key to the observed catalytic acceleration. lookchem.com

Integration into Stimuli-Responsive Materials and Self-Assemblies

This compound (PTA) is a key component in the fabrication of "smart" materials that can respond to external stimuli such as temperature and oxidation. This is achieved by leveraging the properties of PTA within self-assembled systems.

PTA can form ion-pair self-assemblies (IPSAMs) with cationic polymers like chitosan (B1678972) (CTSN) and poly(ethylene imine) (PEI). acs.orgnih.govrsc.orgnih.gov This occurs through electrostatic interactions between the negatively charged carboxyl group of PTA and the positively charged amino groups of the polymer. acs.orgrsc.org The resulting ion pair is amphiphilic, with the hydrophobic phenyl group of PTA attached to the hydrophilic polymer backbone. rsc.org This amphiphilicity drives the self-assembly of the ion pairs into nanoparticles in an aqueous environment. acs.org

The formation and stability of these IPSAMs are dependent on the molar ratio of the polymer's amino groups to the carboxylic acid groups of PTA. acs.org For instance, with chitosan, stable IPSAMs in the form of sphere-like nanoparticles (30-50 nm in diameter) were formed at amino to carboxylic group molar ratios ranging from 1/9 to 4/6. acs.orgnih.gov These IPSAMs have been investigated for applications such as electric field-responsive release systems. lookchem.com

The IPSAMs formed with PTA exhibit temperature-responsive behavior, specifically an upper critical solution temperature (UCST). acs.orgnih.govnih.gov Below the UCST, the ion pairs are self-assembled into nanoparticles. As the temperature increases and surpasses the UCST, the solubility of PTA in the aqueous solution increases, leading to a loss of the ion pair's amphiphilic character and the subsequent disassembly of the nanoparticles. acs.org This phase transition temperature can be tuned by altering the PTA content in the ion pair; a higher PTA content generally leads to a higher UCST. rsc.orgnih.govuol.de

This temperature sensitivity has also been imparted to liposome (B1194612) systems. By stabilizing dioleoylphosphatidylethanolamine (DOPE) bilayers with a PEI/PTA ion pair, temperature-sensitive liposomes were created. uol.desnnu.edu.cn The ion pair acts as a stabilizer for the liposomal membrane due to its amphiphilic nature. uol.desnnu.edu.cn Upon heating above the UCST, the ion pair loses its amphiphilicity and detaches from the membrane, triggering the release of the liposome's contents. uol.desnnu.edu.cn

Table 2: Temperature-Responsive Behavior of this compound-Based Systems
SystemObserved BehaviorEffect of Increasing PTA ContentReference
Chitosan/PTA IPSAMExhibits Upper Critical Solution Temperature (UCST)Increases UCST acs.orgnih.gov
Poly(ethylene imine)/PTA IPSAMExhibits Upper Critical Solution Temperature (UCST)Increases UCST rsc.orgnih.gov
DOPE Liposomes stabilized with PEI/PTATemperature-responsive releaseIncreases UCST of the stabilizing ion pair uol.desnnu.edu.cn

The thioether group in this compound is susceptible to oxidation, a property that has been harnessed to create oxidation-responsive materials. nih.govnih.gov The oxidation of the PTA component in an IPSAM, for example by hydrogen peroxide (H₂O₂), converts the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone. acs.orgnih.gov This change in polarity diminishes the amphiphilic character of the ion pair, leading to the destabilization and disassembly of the self-assembled structure. acs.orguol.desnnu.edu.cn

This oxidation-triggered disassembly results in a decrease in the UCST of the system. acs.orgnih.govrsc.org Consequently, at a given temperature, the oxidized IPSAM may be soluble while the non-oxidized form remains as a nanoparticle dispersion. This behavior has been demonstrated in CTSN/PTA and PEI/PTA systems, where oxidation by H₂O₂ prompted the release of encapsulated payloads. acs.orgnih.govnih.gov The oxidation of PTA can be confirmed by techniques such as FT-IR and X-ray photoelectron spectroscopy. nih.govnih.govuol.de

The self-assembly of PTA-based systems is fundamentally driven by the amphiphilic nature of the ion pairs formed with cationic polymers. acs.orgrsc.org The hydrophobic phenylthio moiety and the hydrophilic polymer backbone create a molecule with distinct polar and non-polar regions, analogous to a surfactant. acs.org This amphiphilicity allows the ion pairs to be surface-active, reducing the surface tension at air/water interfaces. lookchem.comnih.gov

The degree of amphiphilicity and resulting surface activity can be controlled by the molar ratio of the components. nih.gov For instance, in the CTSN/PTA system, a 3/7 molar ratio of amino to carboxyl groups was found to exhibit low surface tension, indicating significant interface activity. nih.gov The oxidation of the thioether group in PTA reduces its hydrophobicity, thereby diminishing the amphiphilic character and the interface activity of the ion pair. nih.govrsc.org This tunable amphiphilicity is a key factor in the design of these self-assembling materials for various applications. acs.org

Vi. Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for determining the solid-state structure of crystalline materials. By analyzing the pattern of diffracted X-rays, it is possible to deduce the precise arrangement of atoms within a crystal lattice.

Single crystal X-ray diffraction stands as the definitive method for elucidating the absolute three-dimensional structure of a molecule. americanpharmaceuticalreview.com This technique has been successfully applied to determine the crystal structures of pure phenylthioacetic acid as well as numerous co-crystals and metal complexes. uq.edu.auresearchgate.net

The crystal structure of this compound (PTAH) itself has been resolved, providing a foundational model for understanding its solid-state conformation. uq.edu.au Furthermore, structural analyses of various derivatives have revealed how PTAH interacts with other molecules and metal ions. For instance, co-crystallization with theophylline (B1681296) results in a monoclinic crystal system with the space group P21/c, where intermolecular hydrogen bonds and π–π stacking interactions are crucial for stabilizing the structure. researchgate.net Similarly, a co-crystal with 2-amino-5-nitropyridine (B18323) is stabilized by N–H···O and O–H···N intermolecular hydrogen bonds, forming distinct ring motifs. researchgate.netasianpubs.org

The versatility of PTAH as a ligand is evident in the structural determination of its metal complexes. Studies on its complexes with zinc(II), cadmium(II), barium(II), potassium(II), and organotin(IV) have been conducted, providing precise data on coordination geometries, bond lengths, and bond angles. uq.edu.aucapes.gov.brimist.ma

Interactive Table: Crystallographic Data for this compound and its Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
(Phenylthio)acetic acid:theophyllineMonoclinicP21/c15.248(4)13.156(4)16.002(5)90106.059(4)90 researchgate.net
{[n-Bu2SnO2C-CH2-S-C6H4]2O}2TriclinicP-112.237(3)12.580(3)13.507(3)91.146(8)104.916(8)111.307(8) imist.ma
2-Amino-5-nitropyridine:(phenylthio)acetic acid (2A5NPPTAA)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified asianpubs.org
(Phenylthio)acetic acid (PTAH)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified uq.edu.au

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, purity assessment, and monitoring structural integrity during various processing stages. americanpharmaceuticalreview.comwur.nl

In the context of this compound, PXRD is used to characterize bulk samples of its derivatives, such as metal complexes. For example, the technique has been used to analyze compounds like dichlorobis(this compound)palladium(II). mun.ca A common application involves comparing an experimentally measured PXRD pattern with a pattern simulated from single-crystal XRD data. rsc.org This comparison helps confirm that the bulk material consists of the same crystalline phase as the single crystal from which the absolute structure was determined. americanpharmaceuticalreview.com However, discrepancies can arise due to factors like preferred orientation of the crystallites, which can alter the relative intensities of the diffraction peaks. rsc.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

XPS has been instrumental in analyzing the surface chemistry of assemblies containing this compound, particularly with respect to its oxidation state. In a study involving an ion pair self-assembly of poly(ethylene imine) and this compound (PEI/PTA), XPS was employed to monitor the chemical state of the sulfur atom. nih.govtandfonline.comresearchgate.net The analysis revealed that the thioether group (-S-) in the PTA moiety could be readily oxidized, for instance by hydrogen peroxide (H₂O₂), even at low concentrations. nih.govtandfonline.com This oxidation is a critical aspect of the system's function, and XPS provides direct evidence of the change in the sulfur's oxidation state on the surface of the assembly.

Table: Oxidation State Analysis by XPS

AnalyteConditionKey Finding from XPSRef
PEI/(Phenylthio)acetic acid Ion PairExposure to H₂O₂Demonstrated oxidation of the thioether sulfur atom in the PTA moiety. nih.gov, tandfonline.com, researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a specialized technique used to obtain information about the local atomic environment around a specific element in a sample. It is particularly powerful for determining the coordination geometry of metal ions in complexes, even in non-crystalline or solution states. rsc.org

EXAFS provides detailed information about the immediate coordination sphere of a selected atom, including bond distances, coordination numbers, and the identity of the neighboring atoms. rsc.orgdntb.gov.ua While single-crystal XRD requires well-ordered crystals, EXAFS can probe the local structure of metal complexes in various environments. The technique is sensitive enough to differentiate between different types of coordinating atoms, such as oxygen/nitrogen and sulfur, based on their backscattering properties. princeton.edu

In the study of this compound, EXAFS is an ideal tool for characterizing the coordination environment of metal ions in its various complexes. Research has been conducted on lanthanide complexes with this compound, where EXAFS could be used to determine the precise bond lengths between the lanthanide metal center and the oxygen or sulfur atoms of the PTAH ligand. dntb.gov.ua By analyzing the EXAFS region of the X-ray absorption spectrum, one can build a model of the local structure, quantifying the number of coordinating atoms and their distances from the central metal ion, which is crucial for understanding the bonding and reactivity of these complexes. osti.gov

Vii. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been effectively applied to phenylthioacetic acid, often in the context of its co-crystals, to determine its structural and spectroscopic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound and its derivatives, this is commonly achieved using the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p). researchgate.netasianpubs.org Such calculations, performed on co-crystals of this compound with molecules like 2-amino-5-nitropyridine (B18323) or theophylline (B1681296), have confirmed molecular geometries that align well with data from experimental X-ray diffraction. researchgate.netasianpubs.org

Beyond structure, DFT is used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. scirp.org A smaller gap suggests higher reactivity and polarizability. edu.krd In a study of a co-crystal of 2,4-Diamino-6-phenyl-1,3,5-triazine with this compound, the HOMO-LUMO energy gap was calculated to be 4.2064 eV, providing insight into the electronic character and potential for charge transfer within the molecular system. zenodo.org

Table 1: DFT Calculation Parameters for this compound Studies
Study TypeComputational MethodBasis SetKey FindingsReference
Optimized GeometryDFT (B3LYP), Hartree-Fock (HF)6-311++G(d,p)Computed geometry shows good agreement with experimental X-ray data. researchgate.netasianpubs.org
Electronic PropertiesDFT (B3LYP)Not Specified in AbstractCalculated HOMO-LUMO energy gap for a co-crystal was 4.2064 eV. zenodo.org

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.

For co-crystals involving this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to produce computed vibrational spectra that are in good agreement with experimental FT-IR measurements. asianpubs.org This correlation between theoretical and experimental spectra validates the accuracy of the calculated molecular structure and provides a reliable basis for assigning the observed vibrational bands to specific functional groups and bond movements within the molecule. asianpubs.org This process is essential for a complete understanding of the molecule's dynamic behavior. spectroscopyonline.com

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. researchgate.net This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. nih.gov Computational methods, such as potential energy surface (PES) scanning, are used to explore the conformational landscape by systematically changing specific dihedral angles and calculating the corresponding energy. epstem.net

While general computational techniques for conformational analysis are well-established, specific and detailed conformational analysis studies focusing solely on this compound are not extensively reported in the searched literature. Such a study would typically involve rotating the bonds connecting the phenyl, sulfur, and carboxylic acid groups to map out the energy landscape and identify the most stable, low-energy conformers.

Vibrational Spectra Prediction and Assignment

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with one another. Docking, in particular, is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov

Molecular docking is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. nih.gov The process involves placing the ligand in various orientations within the binding site and using a scoring function to estimate the binding energy (often in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction.

While specific docking studies for this compound itself were not prominently found, research on its derivatives provides valuable insights. For example, a series of 1,2,4-triazole (B32235) derivatives containing a phenylthiomethyl moiety were docked into the active site of microsomal prostaglandin (B15479496) E synthase-1 (MPGES-1, PDB ID: 3DWW). scispace.com This study aimed to predict their anti-ulcer activity by modeling their interactions with key amino acid residues in the enzyme's active site, such as Arginine (Arg) and Glutamine (Gln). scispace.com Such studies are fundamental to understanding the structural basis of a compound's biological activity.

Table 2: Example of Molecular Docking Application for this compound Derivatives
Compound ClassProtein TargetPDB CodeComputational MethodPurposeReference
1,2,4-Triazole derivatives of this compoundMicrosomal prostaglandin E synthase-1 (MPGES-1)3DWWAutomated docking using Scigress Explorer 7.7To predict binding modes and interactions related to anti-ulcer activity. scispace.com

Modeling the interaction between a small molecule and an enzyme is essential for designing enzyme inhibitors or understanding metabolic pathways. preprints.org Computational approaches, ranging from molecular docking to more complex molecular dynamics simulations and machine learning models, are used to explore these interactions. mdpi.comnih.govmdpi.com These models can reveal how a substrate or inhibitor fits into an enzyme's active site, the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur in the enzyme or ligand upon binding. mdpi.com

For derivatives of this compound, docking studies serve as a primary method for modeling enzyme interactions. scispace.com By identifying which amino acid residues are involved in the binding, researchers can hypothesize about the mechanism of action and design new compounds with improved affinity and specificity. scispace.com The ultimate goal of such modeling is to build a predictive framework that links a molecule's structure to its effect on a specific enzyme target. embopress.org

Investigation of Molecular Interactions and Binding Affinities

Quantum Chemical Approaches to Chemical Reactivity

Quantum chemical methods provide profound insights into the chemical reactivity of molecules by exploring their electronic structure and potential energy surfaces. mdpi.com For this compound (PTAA), these computational approaches have been instrumental in elucidating reaction mechanisms, characterizing transient species, and quantifying the influence of molecular structure on reaction rates.

Computational and kinetic studies have been pivotal in mapping the reaction pathways for various transformations of this compound, particularly in oxidation reactions. The analysis of these pathways involves identifying intermediates and characterizing the transition states that connect them.

The oxidation of this compound and its derivatives has been shown to proceed through different mechanisms depending on the oxidant used. A common theme in many of these reactions is the nucleophilic attack of the sulfur atom on an electrophilic oxidant. This initial step often leads to the formation of a key intermediate, the nature of which dictates the subsequent steps. For instance, in the oxidation by N-halo compounds like N-chlorosaccharin (NCSA) or N-bromophthalimide, a mechanism involving a chlorosulphonium or bromosulphonium ion intermediate in the rate-determining step is proposed. scispace.comresearchgate.netresearchgate.net

Kinetic evidence, such as the reaction order and the effect of solvent polarity, supports these proposed pathways. For example, the oxidation rate of PTAA with NCSA increases with the water content in an acetonitrile-water solvent system, indicating that the transition state is more polarized than the reactants. scispace.com This is consistent with the development of charge separation during the formation of the sulphonium ion intermediate.

Transition state analysis, often inferred from experimental kinetic data and supported by theoretical calculations, reveals crucial details about the reaction's energetic barriers. In the oxidation of (arylthio)acetic acids by sodium perruthenate, large negative entropies of activation were observed, which points to a highly structured and organized transition state. cdnsciencepub.com This suggests a mechanism where the transfer of an oxygen atom from the perruthenate to the sulfur atom proceeds through a tightly bound arrangement. cdnsciencepub.com Similarly, studies on the oxidation by piperidinium (B107235) chlorochromate indicate the involvement of an ion and a neutral molecule in the rate-determining step, leading to the formation of the corresponding sulfoxide (B87167). researchgate.net

Furthermore, photochemical studies have revealed alternative reaction pathways. The direct photolysis of this compound in acetonitrile (B52724) primarily proceeds via the homolytic cleavage of the carbon-sulfur (C–S) bond, generating phenylthiyl and carboxymethyl radicals as primary transient species. researchgate.net A minor pathway involving carbon-carbon (C–C) bond cleavage also occurs. researchgate.net

Substituent effect analysis is a powerful tool in physical organic chemistry for investigating reaction mechanisms. numberanalytics.com By systematically modifying the substituents on the phenyl ring of this compound and measuring the corresponding reaction rates, a linear free-energy relationship, known as the Hammett equation, can be applied. wikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

σ is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

Numerous kinetic studies on the oxidation of para-substituted phenylthioacetic acids have utilized Hammett plots to probe the nature of the transition state. A consistent finding across various oxidants is a negative value for the reaction constant (ρ). scispace.comcdnsciencepub.comniscpr.res.in A negative ρ value signifies that the reaction is accelerated by electron-donating substituents (e.g., -OCH₃, -CH₃) and retarded by electron-withdrawing substituents (e.g., -Cl, -NO₂). scispace.comresearchgate.net

This observation strongly supports a reaction mechanism where a positive charge develops on or near the sulfur atom in the rate-determining transition state. scispace.comniscpr.res.in Electron-donating groups help to stabilize this partial positive charge through resonance and inductive effects, thereby lowering the activation energy and increasing the reaction rate. The magnitude of the ρ value provides insight into the extent of charge development in the transition state. scispace.com For example, the oxidation with N-chlorosaccharin yielded a large negative ρ value of -3.12, indicating significant positive charge accumulation on the sulfur atom in the transition state, consistent with the formation of a chlorosulphonium ion intermediate. scispace.comresearchgate.net

In some cases, the Hammett plot may be non-linear. For the oxidation of (phenylthio)acetic acids by certain oxo(salen)chromium(V) complexes, an upward, V-shaped Hammett plot was observed. researchgate.net This non-linearity suggests a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. wikipedia.orgresearchgate.net

The table below summarizes the Hammett plot findings from various oxidation studies of substituted phenylthioacetic acids.

OxidantConditionsHammett Constant Correlatedρ ValueInterpretationReference
N-Chlorosaccharin (NCSA)80:20 (v/v) acetonitrile-water, 298 Kσp-3.12Accumulation of positive charge at the sulfur center in the transition state. scispace.comresearchgate.net
Potassium Peroxydisulphate50% (v/v) aqueous acetic acid, 40°Cσ+-0.618Development of an electron-deficient center in the transition state. niscpr.res.in
Sodium Perruthenate (NaRuO₄)Aqueous basic mediumσ-0.66Development of an electron-deficient transition state. cdnsciencepub.com
Chloramine-TAqueous acetic acid, 308 Kσ-2.46Significant positive charge stabilization in the transition state. researchgate.net
N-Bromophthalimide (NBP)Acetonitrile-water, 298 KNot specifiedLarge negative ρ valueInvolvement of a bromosulphonium ion intermediate in the rate-determining step. researchgate.net
Oxo(salen)manganese(V) complexesNot specifiedσ+/σ−-0.82 to -1.17Electron-deficient transition state. researchgate.net

Viii. Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. The separation is achieved by passing a sample in a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilized extensively for the analysis of moderately polar compounds like phenylthioacetic acid. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. phenomenex.com Molecules are separated based on their hydrophobicity; less polar compounds are retained longer on the column, resulting in later elution. phenomenex.com This technique is highly effective for determining the purity of drug substances and other chemical compounds. phenomenex.com

This compound can be effectively analyzed using an RP-HPLC method under straightforward conditions. sielc.com A typical analysis involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is performed on a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity for improved peak shape. sielc.com By monitoring the chromatogram for extraneous peaks, the purity of a this compound sample can be accurately assessed.

Table 1: Example of Reversed-Phase HPLC Method for this compound Analysis. sielc.com
ParameterCondition
ColumnNewcrom R1 (Reverse-Phase)
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid
DetectionUV (e.g., 254 nm) or Mass Spectrometry (MS)
ApplicationPurity assessment, separation from impurities

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, built upon the principles of HPLC. researchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) and operate at much higher pressures than traditional HPLC systems. researchgate.net These modifications lead to substantial improvements in resolution, sensitivity, and, most notably, the speed of analysis. researchgate.net

The analytical method for this compound can be adapted for UPLC by using columns with smaller (e.g., 3 µm) particles, enabling faster analytical run times. sielc.com The high-speed capabilities of UPLC are particularly advantageous for high-throughput screening and for rapidly developing and validating analytical methods. waters.comnih.gov A separation that might take 10 minutes or more on an HPLC system can often be completed in a fraction of that time with UPLC, without sacrificing separation efficiency. researchgate.net

Table 2: General Comparison of HPLC and UPLC Systems. researchgate.net
CharacteristicTypical HPLCTypical UPLC
Particle Size3 to 5 µm< 2 µm
Maximum Backpressure~400 bar~1000 bar
Typical Column Dimensions150 x 3.2 mm50 x 2.1 mm
Total Run Time~10-30 min~1-5 min
Solvent ConsumptionHigherLower

While analytical HPLC is used to identify and quantify substances, preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture. google.com The fundamental principles are the same as analytical HPLC, but preparative systems use larger columns, higher flow rates, and can accommodate significantly larger sample loads. asianpubs.org

Analytical RP-HPLC methods developed for this compound are often scalable to preparative applications. sielc.com This allows for the effective isolation of this compound itself or the separation of impurities for structural characterization. sielc.comasianpubs.org The process typically involves injecting an enriched sample mixture onto the preparative column, collecting the fraction containing the target compound as it elutes, and then removing the solvent to yield the purified substance. asianpubs.org This technique is invaluable for obtaining high-purity reference standards or for isolating sufficient material for further research.

Table 3: Key Differences Between Analytical and Preparative HPLC.
ParameterAnalytical HPLCPreparative HPLC
ObjectiveQuantification and IdentificationIsolation and Purification
Column Internal DiameterTypically 2.1 - 4.6 mmTypically >10 mm, can be 50 mm or more asianpubs.org
Sample LoadMicrograms (µg) to low Milligrams (mg)Milligrams (mg) to Grams (g)
Flow RateLow (e.g., 0.5 - 2.0 mL/min)High (e.g., 20 - 100+ mL/min) nih.gov
Fraction CollectionGenerally not performedEssential

Pharmacokinetics is the study of how an organism affects a substance, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). scielo.br While often associated with pharmaceuticals, pharmacokinetic studies are also essential for understanding the biological fate of other chemical compounds, including non-drug precursors and intermediates like this compound. HPLC methods are a primary tool for these investigations. sielc.comscielo.br

The HPLC method developed for this compound is suitable for use in pharmacokinetic studies. sielc.com Such studies would aim to quantify the concentration of this compound and its potential metabolites in biological matrices (e.g., plasma, urine) over time. This information is critical for assessing the compound's stability, metabolic pathways (such as hydrolysis or oxidation), and rate of elimination from the body. scielo.brresearchgate.net Understanding the ADME profile of a chemical intermediate is vital for evaluating its potential biological interactions and persistence.

Preparative HPLC for Isolation and Purification

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel), which then acts as the stationary phase. A solvent or solvent mixture (the mobile phase or eluent) is drawn up the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases.

One of the most common applications of TLC in organic synthesis is the real-time monitoring of chemical reactions. ekb.eg In syntheses involving this compound or its derivatives, TLC provides a quick and effective way to track the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material(s), a chemist can visually observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. orgsyn.orgorgsyn.org The reaction is typically considered complete when the starting material spot is no longer visible. orgsyn.org The relative position of the spots, known as the retention factor (Rf), helps in the preliminary identification of the products formed.

Table 4: General Procedure for Reaction Monitoring by TLC. orgsyn.org
StepDescription
1. Plate PreparationA faint pencil line is drawn near the bottom of the TLC plate. Spots of the starting material, co-spot (starting material and reaction mixture), and reaction mixture are applied.
2. DevelopmentThe plate is placed in a sealed chamber containing a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The eluent moves up the plate by capillary action.
3. VisualizationAfter the solvent front nears the top, the plate is removed and dried. The spots are visualized, often using a UV lamp (e.g., at 254 nm) or by treating with a chemical staining agent (e.g., potassium permanganate).
4. InterpretationThe disappearance of the starting material spot and the emergence of a new product spot indicate reaction progress. The reaction is complete when the starting material is consumed.

Other Chromatographic Techniques

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which stem from the presence of the carboxylic acid functional group. This group can lead to poor peak shape (tailing) and irreversible adsorption on the GC column. sigmaaldrich.comrestek.com To overcome these limitations, derivatization is a mandatory step to convert this compound into a more volatile and less polar derivative suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com

The derivatization process involves a chemical reaction that modifies the analyte by replacing the active hydrogen of the carboxylic acid and thiol groups with a nonpolar moiety. sigmaaldrich.commdpi.com This transformation enhances the thermal stability and volatility of the compound, enabling its successful separation and detection by gas chromatography. The most common derivatization strategies applicable to this compound are esterification and silylation.

Esterification

Esterification is a widely used method for the derivatization of carboxylic acids prior to GC analysis. sigmaaldrich.com This process converts the carboxylic acid group into an ester, significantly increasing its volatility.

Methyl Esters: One of the most common approaches is the formation of fatty acid methyl esters (FAMEs), a technique that can be readily applied to this compound. sigmaaldrich.comthermofisher.com A typical procedure involves reacting the acid with a reagent like Boron trifluoride-methanol (BF3-methanol). sigmaaldrich.comrestek.comnih.gov The reaction is generally performed at a moderate temperature (e.g., 60 °C) for a short duration. After the reaction, the resulting this compound methyl ester is extracted into a nonpolar solvent, such as hexane, for injection into the GC system. sigmaaldrich.com

Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity, especially with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent option. jst.go.jpthermofisher.com This reaction forms the pentafluorobenzyl ester of this compound. The high electron-capturing ability of the PFB group makes this derivative particularly suitable for trace-level analysis. The analysis of PFB derivatives of the structurally similar phenylacetic acid has been successfully demonstrated using GC combined with negative ion chemical ionization mass spectrometry (GC/NCI/MS), a technique that offers very high sensitivity. jst.go.jp

Silylation

Silylation is another robust derivatization technique for compounds containing active hydrogens, such as carboxylic acids and thiols. sigmaaldrich.commdpi.com The reaction replaces the acidic protons with a trimethylsilyl (B98337) (TMS) group, yielding a less polar and more volatile TMS ester.

BSTFA and MSTFA: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.commdpi.com The reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent. mdpi.com The resulting trimethylsilyl ester of this compound can then be directly analyzed by GC-MS. mdpi.comnih.gov Silylation is advantageous as it can derivatize multiple functional groups simultaneously and the reagents and by-products are typically volatile, minimizing interference. restek.comresearchgate.net

Gas Chromatographic-Mass Spectrometric (GC-MS) Analysis

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound derivatives. GC provides the high-resolution separation of the derivative from other components in the sample, while MS allows for its positive identification and quantification. mdpi.com Electron impact (EI) ionization is commonly used, which generates a reproducible fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the specific derivative. sigmaaldrich.com

For instance, the analysis of silylated phenolic acids, which share structural similarities with this compound, by GC-MS allows for their identification based on characteristic mass spectral fragments. mdpi.comresearchgate.net Similarly, the analysis of phenylacetic acid derivatives has been well-documented, providing a strong basis for the expected behavior of this compound derivatives. jst.go.jpnih.govnih.gov

Table of Potential GC Parameters for this compound Derivatives

The following table outlines typical GC-MS parameters that would be applicable for the analysis of methyl and TMS derivatives of this compound, based on established methods for similar compounds.

ParameterMethyl Ester DerivativeTrimethylsilyl (TMS) Derivative
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS)5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Injection Mode SplitlessSplitless
Injector Temp. 250 °C - 280 °C250 °C - 280 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min70 °C (hold 2 min), ramp to 300 °C at 8 °C/min
Detector Mass Spectrometer (MS) or Flame Ionization (FID)Mass Spectrometer (MS)
MS Ionization Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
MS Scan Range m/z 40-450m/z 50-550

Table of Expected Mass Spectral Data for this compound Derivatives

This table presents hypothetical, yet chemically reasonable, mass spectral fragmentation data for the methyl and trimethylsilyl esters of this compound. This data is predictive and based on common fragmentation patterns of similar derivatized compounds.

DerivativePredicted Molecular Ion (M+)Key Fragment Ions (m/z) and Interpretation
Methyl Phenylthioacetate 182182 (M+), 123 ([M-COOCH3]+), 109 ([C6H5S]+), 91 ([C7H7]+), 77 ([C6H5]+)
Trimethylsilyl Phenylthioacetate 240240 (M+), 225 ([M-CH3]+), 147 ([COOTMS]+), 109 ([C6H5S]+), 73 ([Si(CH3)3]+)

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing phenylthioacetic acid and its derivatives exist, the pursuit of greater efficiency, selectivity, and substrate scope remains a primary driver for future research.

One promising avenue is the expansion of organocatalysis. Isothiourea-mediated catalysis has already demonstrated success in the one-pot synthesis of complex heterocyclic structures like 2-pyrones and 2-pyridones from this compound derivatives. scispace.com Future work could focus on developing new isothiourea catalysts or other organocatalytic systems to access an even broader range of molecular architectures. This includes the synthesis of trifluoromethyl-substituted 2-pyrones, which have shown potential as COX-2 inhibitors. scispace.com

Another key area is the development of transition-metal-free reactions. A recently developed method for the synthesis of thiodifluorooxindole derivatives involves a transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.org This approach, which utilizes readily available substrates under mild conditions, provides a practical route to forming C(sp³)–CF₂ bonds. acs.org Further research could expand the scope of this decarboxylative strategy to other classes of compounds, offering a greener alternative to traditional metal-catalyzed cross-coupling reactions.

The synthesis of biologically active molecules will also continue to drive innovation. This compound is a key starting material for a novel class of histone deacetylase (HDAC) inhibitors that feature a phenylsulfonylfuroxan module as a nitric oxide (NO) donor. nih.gov The synthetic route involves oxidation of PTAA followed by several transformation steps. nih.gov Future synthetic efforts could be directed at creating libraries of these hybrid molecules to optimize their therapeutic potential. nih.govvulcanchem.com Similarly, PTAA is used in the synthesis of analogues of Annonaceous acetogenins, which exhibit cytotoxicity against tumor cell lines. mdpi.com The epoxide opening of a chiral epoxide with the dianion of this compound is a key step in this process. mdpi.com Refining and diversifying these synthetic strategies could lead to new and more potent therapeutic agents.

A summary of potential future synthetic explorations is presented in Table 1.

Table 1: Future Directions in the Synthesis of this compound Derivatives

Research AreaSynthetic StrategyPotential ProductsSignificance
Organocatalysis Isothiourea-mediated Michael addition/lactonization/thiol elimination cascade. scispace.com4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones and 2-pyridones. scispace.comHigh efficiency, selectivity, and access to biologically relevant heterocycles. scispace.com
Transition-Metal-Free Reactions Radical-mediated oxidative decarboxylative tandem cyclization. acs.orgThiodifluoroindoleone derivatives. acs.orgAvoids toxic and expensive transition metals, mild reaction conditions, good functional group tolerance. acs.org
Medicinal Chemistry Multi-step synthesis involving oxidation, nitration, and amidation. nih.govHybrid NO-donor-HDAC inhibitors. nih.govCreation of multifunctional drugs with potentially synergistic antitumor activity. nih.gov
Natural Product Analogs Epoxide opening with PTAA dianion followed by lactonization. mdpi.comPolyether mimics of Annonaceous acetogenins. mdpi.comExploration of structure-activity relationships for potent cytotoxic compounds. mdpi.com

Design of Advanced Functional Materials Based on this compound Moieties

The unique combination of a carboxylic acid group and a thioether linkage makes this compound an attractive building block for advanced functional materials. scispace.com Future research is expected to increasingly exploit these features.

A significant area of development is in stimuli-responsive materials for biomedical applications. Researchers have recently developed an ion-pair self-assembly based on chitosan (B1678972) and this compound that shows temperature and oxidation-responsive properties for drug release. researchgate.net The thioether group in PTAA is susceptible to oxidation, which can trigger the disassembly of nanoparticles and release of a payload. Future work could involve fine-tuning the structure of the PTAA moiety to control the sensitivity and kinetics of the response, and incorporating other stimuli-responsive elements for multi-modal drug delivery systems. researchgate.net

The synthesis of organometallic complexes with specific biological activities is another promising direction. Organotin(IV) derivatives of this compound have been synthesized and characterized, showing potential as anticancer agents. researchgate.net Future research will likely focus on optimizing the structure of these organotin compounds to enhance their efficacy against cancer cells while minimizing toxicity to healthy tissues. This involves exploring different alkyl or aryl substituents on the tin atom and modifying the this compound ligand.

Furthermore, the incorporation of PTAA derivatives into more complex architectures like metal-organic frameworks (MOFs) or polymers could yield materials with novel catalytic, separation, or sensing properties. The carboxylic acid provides a reliable coordination site for linking to metal nodes, while the phenylthio group can be post-synthetically modified or used to impart specific functionalities, such as redox activity or affinity for heavy metals.

Deeper Mechanistic Insights through Advanced Computational Methods

Computational chemistry offers a powerful lens for understanding the intricate reaction mechanisms involving this compound, guiding experimental design and optimization.

Density Functional Theory (DFT) and coupled-cluster (CCSD) computations have already been successfully applied to elucidate the mechanism of permanganate (B83412) oxidation of sulfides, including this compound. uregina.ca These studies revealed a 1,3-dipolar cycloaddition mechanism, correcting previous assumptions. uregina.ca Future computational work could extend this approach to other important reactions of PTAA, such as its oxidation by other reagents or its role in the aforementioned catalytic cycles. Comparing computational predictions with experimental kinetic data can provide a robust validation of proposed mechanisms. uregina.ca

Table 2: Computationally Calculated Activation Enthalpies (ΔH‡) for Permanganate Oxidation of this compound (1c)

MethodSolventΔH‡ (kcal/mol)
B3LYPWater7.9
CCSDWater13.9
Experimental Water 11.8 uregina.ca

Data sourced from a 2011 computational study on permanganate oxidation mechanisms. uregina.ca

Laser flash photolysis (LFP) studies, complemented by computational methods like Time-Dependent DFT (TD-DFT), can provide detailed insights into the photochemical behavior of PTAA. jst.go.jp It has been shown that excitation of PTAA in acetonitrile (B52724) can lead to homolytic C–S and C–C bond cleavage, forming C- and S-centered radicals. jst.go.jp Future research could explore these photochemical pathways in different environments (e.g., in aqueous solution, on semiconductor surfaces) to understand its environmental fate or to harness its photoreactivity for synthetic applications. Advanced computational methods can help map the potential energy surfaces of the excited states, identifying transition states and conical intersections that govern the photochemical outcomes. jst.go.jp

Additionally, computational studies can be used to understand and predict the solid-state properties of PTAA-containing materials. For instance, DFT has been used to analyze the molecular geometry and vibrational spectra of co-crystals formed between 2-amino-5-nitropyridine (B18323) and this compound, clarifying the role of intermolecular hydrogen bonds in the crystal packing. researchgate.net Such insights are crucial for the rational design of crystalline materials with desired optical or electronic properties.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—preventing waste, maximizing atom economy, and using safer chemicals—provide a framework for future innovation in the use and synthesis of this compound. acs.org

A key goal is the development of more sustainable synthetic processes. One-pot reactions, such as the isothiourea-mediated synthesis of 2-pyrones, represent a step in this direction by reducing the number of workup and purification steps, thus minimizing solvent use and waste generation. scispace.com Future research should aim to develop more catalytic and solvent-free methods. mdpi.com For example, exploring mechanochemical synthesis, where reactions are induced by mechanical grinding in the absence of bulk solvents, could offer a highly sustainable alternative for producing PTAA derivatives. mdpi.com

Biocatalysis is another frontier with immense potential for greening the synthesis of PTAA-related compounds. mdpi.com While not yet widely applied to PTAA itself, enzymes are used extensively in industry to perform highly selective reactions under mild, aqueous conditions, often eliminating the need for protecting groups. acs.org Future research could focus on discovering or engineering enzymes (e.g., oxidoreductases, hydrolases) that can act on this compound or its precursors, leading to more environmentally benign production routes. mdpi.com

Inspired by recent breakthroughs in the photoreduction of CO₂ sources into value-added chemicals, future work could investigate novel photocatalytic pathways to synthesize acetic acid derivatives like PTAA. srmap.edu.in This might involve using waste-derived catalysts and visible light to drive the carboxylation of thiophenol derivatives, aligning with the goals of a circular economy. srmap.edu.in The overarching goal is to integrate PTAA chemistry into sustainable frameworks that minimize environmental impact and maximize resource efficiency. researchgate.netchemrxiv.org

Q & A

Q. What are the standard synthetic routes for phenylthioacetic acid, and how can researchers optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution between thiophenol and chloroacetic acid under alkaline conditions. To optimize yield, researchers should:

  • Control reaction temperature (40–60°C) to minimize side reactions like oxidation of thiophenol.
  • Use anhydrous solvents (e.g., dimethylformamide) to prevent hydrolysis of chloroacetic acid.
  • Monitor pH (8–10) to ensure deprotonation of thiophenol for effective nucleophilic attack. Characterization via 1^1H NMR (δ 3.7 ppm for –CH2_2–S–) and FTIR (1690 cm1^{-1} for C=O) confirms purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
  • 13^{13}C NMR to distinguish carbonyl (C=O) and thioether (–S–CH2_2–) carbons.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (literature range: 78–82°C) and stability .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Discrepancies often arise from solvent polarity and temperature variations. Methodological solutions:

  • Use standardized solvents (e.g., DMSO, ethanol, water) and document temperature.
  • Perform triplicate measurements with error margins.
  • Compare with literature using databases like SciFinder, noting conditions (e.g., "sparingly soluble in cold water" vs. "soluble in hot ethanol") .

Advanced Research Questions

Q. What experimental design principles apply to studying this compound’s reactivity in organocatalytic reactions?

Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Control variables : Catalyst loading (5–10 mol%), solvent (aprotic vs. protic), and substrate scope.
  • Mechanistic probes : Use deuterated analogs or kinetic isotope effects to elucidate reaction pathways.
  • Data validation : Compare turnover frequencies (TOF) across replicates and benchmark against known catalysts .

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Conflicting mechanisms (e.g., radical vs. ionic pathways) can be addressed via:

  • DFT calculations : Analyze transition states and activation energies for competing pathways.
  • Kinetic modeling : Fit experimental rate data to proposed mechanisms using software like Gaussian or ORCA.
  • Cross-validation : Compare computed isotopic labeling patterns with experimental 18^{18}O or 34^{34}S tracer studies .

Q. What strategies mitigate degradation of this compound under storage or experimental conditions?

Degradation (e.g., oxidation to sulfoxide) is influenced by light, oxygen, and pH. Solutions:

  • Storage : Use amber vials under nitrogen at –20°C.
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) in solution.
  • In-situ monitoring : Track degradation via LC-MS over 24–72 hours and adjust buffer systems (e.g., pH 5–7 for aqueous studies) .

Methodological Guidance for Data Presentation

Data Type Presentation Standards References
Synthetic yieldsReport mean ± SD (n ≥ 3); highlight outliers via Grubbs’ test.
Spectral dataAnnotate NMR/IR peaks with coupling constants (J) and integration ratios.
Kinetic parametersProvide Arrhenius plots (ln k vs. 1/T) with R2^2 values for activation energy estimates.

Key Considerations for Peer-Reviewed Studies

  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrich, CAS 103-85-5) and equipment settings (e.g., NMR frequency) .
  • Ethical reporting : Disclose conflicts of interest if this compound is sourced from proprietary methods .
  • Data contradictions : Use funnel plots or Bland-Altman analysis to assess systematic biases in literature data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.